4-bromo-2-(2-bromoethyl)-1-fluorobenzene
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Overview
Description
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method is the bromination of 2-(2-bromoethyl)-1-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives such as 4-amino-2-(2-bromoethyl)-1-fluorobenzene.
Oxidation: Formation of 4-bromo-2-(2-bromoethyl)-1-fluorobenzoic acid.
Reduction: Formation of 4-bromo-2-(2-ethyl)-1-fluorobenzene.
Scientific Research Applications
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) can influence the compound’s reactivity and binding affinity to biological molecules. For instance, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-chloroethyl)-1-fluorobenzene
- 4-Bromo-2-(2-iodoethyl)-1-fluorobenzene
- 4-Chloro-2-(2-bromoethyl)-1-fluorobenzene
Uniqueness
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is unique due to the combination of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of two bromine atoms, one on the benzene ring and one on the ethyl group, allows for diverse chemical modifications and reactions, making it a versatile compound for various applications.
Properties
CAS No. |
1342537-02-3 |
---|---|
Molecular Formula |
C8H7Br2F |
Molecular Weight |
281.9 |
Purity |
95 |
Origin of Product |
United States |
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